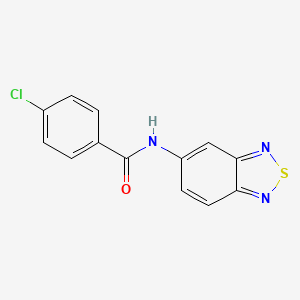
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide, with the molecular formula C8H5ClN2OS, is a chemical compound that belongs to the class of benzothiadiazole derivatives Its structure consists of a benzothiadiazole ring fused with a chlorobenzene moiety
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide. One common method involves the reaction of 2-amino-1,3-benzothiazole with 4-chlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 2-amino-1,3-benzothiazole, 4-chlorobenzoyl chloride
- Solvent: Organic solvents like dichloromethane or chloroform
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
- Catalysts: None required
Industrial Production:: The industrial production of this compound involves scaling up the synthetic process. Optimization of reaction conditions, purification steps, and safety considerations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, resulting in the replacement of the chlorine with other functional groups.
Reduction: Reduction of the benzothiadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride (NaBH).
Major Products:: The major products depend on the specific reaction conditions and the substituents introduced. Examples include substituted benzothiadiazoles or amides.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide finds applications in various scientific fields:
Chemistry: As a building block for designing new organic materials.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate.
Industry: Incorporation into organic semiconductors for optoelectronic devices.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide stands out due to its unique combination of benzothiadiazole and chlorobenzene moieties. Similar compounds include N,N-diethylurea derivatives with benzothiadiazole cores .
Propriétés
Formule moléculaire |
C13H8ClN3OS |
|---|---|
Poids moléculaire |
289.74 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)13(18)15-10-5-6-11-12(7-10)17-19-16-11/h1-7H,(H,15,18) |
Clé InChI |
GRNVPJZDABMHPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC3=NSN=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11329150.png)
![5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329160.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11329163.png)
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11329164.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11329172.png)
![6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11329174.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329180.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329194.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11329203.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329210.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11329216.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329217.png)
![4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11329229.png)
